Ethyl 4,7-dibromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,7-dibromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of Ethyl 4,7-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the Friedlander condensation, where an aromatic o-aminoaldehyde or ketone reacts with a carbonyl compound containing reactive α-methylene functionality. The reaction conditions often involve the use of metal salts, Lewis acids, or Brønsted acid catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4,7-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of quinoline-3-carboxylate.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions.
Scientific Research Applications
Ethyl 4,7-dibromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4,7-dibromoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Used in the synthesis of complex organic molecules.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical and biological activities
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H9Br2NO2 |
---|---|
Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 4,7-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 |
InChI Key |
FSFJYSVSEYSDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.